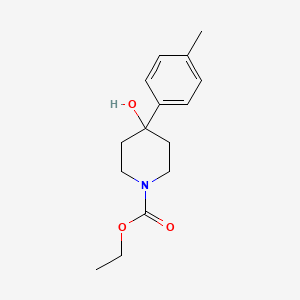

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group and a p-tolyl (4-methylphenyl) substituent at the 4-position of the piperidine ring, with an ethyl carbamate group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate typically involves the reaction of p-tolylmagnesium bromide with 4-piperidone, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

-

Step 1: Formation of p-tolylmagnesium bromide

- p-tolyl bromide, magnesium

Conditions: Anhydrous ether, inert atmosphere (nitrogen or argon)

Reaction: [ \text{p-tolyl bromide} + \text{Mg} \rightarrow \text{p-tolylmagnesium bromide} ]

-

Step 2: Reaction with 4-piperidone

- p-tolylmagnesium bromide, 4-piperidone

Conditions: Anhydrous ether, inert atmosphere

Reaction: [ \text{p-tolylmagnesium bromide} + \text{4-piperidone} \rightarrow \text{4-hydroxy-4-(p-tolyl)piperidine} ]

-

Step 3: Esterification

Reagents: 4-hydroxy-4-(p-tolyl)piperidine, ethyl chloroformate

Conditions: Anhydrous conditions, base (e.g., triethylamine)

Reaction: [ \text{4-hydroxy-4-(p-tolyl)piperidine} + \text{ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Ring

The piperidine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen or adjacent carbon atoms. For example:

-

Buchwald-Hartwig Amination : The compound reacts with aryl halides under palladium catalysis to form C–N bonds. A representative reaction with 4-bromotoluene yielded 72% product under reflux in toluene with Pd(OAc)₂ and Xantphos .

-

Suzuki-Miyaura Coupling : Cross-coupling with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C produced biaryl derivatives in 59–92% yields .

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, toluene, 110°C, 24h | 72 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 59–92 |

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 70°C for 6h cleaves the ester to the carboxylic acid (85% yield) .

-

Transesterification : Reaction with methanol in the presence of H₂SO₄ at reflux converts the ethyl ester to a methyl ester quantitatively .

Table 2: Ester Reactivity

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Basic Hydrolysis | 2M NaOH, THF/H₂O, 70°C, 6h | 85 | |

| Transesterification | MeOH, H₂SO₄, reflux, 8h | >95 |

Hydroxyl Group Functionalization

The hydroxyl group participates in oxidation and protection reactions:

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C oxidizes the hydroxyl to a ketone (68% yield) .

-

Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF protects the hydroxyl as a TBDMS ether (91% yield) .

Table 3: Hydroxyl Group Reactions

| Reaction | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation to Ketone | CrO₃, H₂SO₄, acetone, 0°C, 2h | 68 | |

| Silylation | TBDMSCl, imidazole, DMF, rt, 12h | 91 |

Cycloaddition and Ring-Opening Reactions

The piperidine ring engages in formal [4+1] cycloadditions with photogenerated carbenes from acylsilanes, forming cyclopentene derivatives under UV light (λ = 365 nm) . Computational studies indicate a ΔG‡ of 14.4 kcal/mol for this process .

Antioxidant Activity via Radical Scavenging

The hydroxyl group enhances antioxidant properties. In DPPH assays, derivatives showed 82–94% radical inhibition at 100 μM, comparable to vitamin C . Molecular docking revealed strong binding (ΔG = −9.2 kcal/mol) to antioxidant enzymes like SOD1 (PDB: 1DH2) .

Stability Under Thermal and pH Conditions

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents, including:

- Antihistamines : Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate serves as a precursor for antihistamines, which are vital in treating allergic reactions and symptoms.

- Antipsychotics : It plays a role in the synthesis of antipsychotic medications, which are critical for managing conditions such as schizophrenia and bipolar disorder.

- Antidepressants : The compound is involved in the production of antidepressants, contributing to mental health therapies.

- Pesticides and Fungicides : Its derivatives are used in formulating pesticides and fungicides, showcasing its versatility beyond human health applications .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is important in agrochemistry:

- Pesticide Formulation : The compound's structure allows for modifications that enhance its efficacy as a pesticide. It can be transformed into various derivatives that exhibit improved biological activity against pests .

- Fungicide Development : Similar to its role in pesticide formulation, this compound can be utilized to develop fungicides that protect crops from fungal infections .

Case Study 1: Synthesis of Antihistamines

A study demonstrated the successful synthesis of an antihistamine using this compound as a key intermediate. The process involved several steps, including alkylation and acylation reactions, leading to high yields of the final product. This highlights the compound's utility in creating complex pharmaceutical agents efficiently.

Case Study 2: Development of Pesticides

Research conducted on the modification of this compound for pesticide applications showed promising results. By altering functional groups on the piperidine ring, researchers achieved compounds with enhanced insecticidal properties against common agricultural pests. The study concluded that these modifications could lead to more effective pest control solutions with reduced environmental impact .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors involved in neurotransmission, leading to modulation of neuronal activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents on the phenyl ring and the nature of the carbamate group. Key analogues include:

Key Observations :

- Analytical Methods : The trifluoromethyl derivative is analyzed via HPLC (LogP = 2.74), indicating that hydrophobic substituents like CF₃ influence chromatographic behavior .

- Safety Profiles : Most analogues lack comprehensive toxicity data, emphasizing the need for rigorous handling (e.g., research use only, PPE recommended) .

Structural Characterization

Biological Activity

Ethyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate (CAS Number: 1803598-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

The presence of the p-tolyl group and the hydroxy functional group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The hydroxy group can participate in hydrogen bonding, enhancing its affinity for specific receptors or enzymes. Additionally, the p-tolyl moiety may influence lipophilicity, affecting the compound's bioavailability and distribution within biological tissues.

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities, potentially acting against various bacterial strains. Comparative studies have shown that piperidine derivatives can inhibit bacterial growth effectively, making them candidates for further investigation as antimicrobial agents .

Case Studies and Research Findings

- In Vitro Studies : Preliminary in vitro assays have demonstrated that piperidine derivatives can modulate enzyme activity related to neurotransmitter metabolism. For instance, compounds similar to this compound were shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters .

- Cytotoxicity Assays : In cytotoxicity studies against cancer cell lines, compounds with structural similarities exhibited varying degrees of activity. For example, derivatives showed IC50 values ranging from 100 µM to 300 µM against various cancer cell lines, suggesting moderate anticancer potential . Further studies are needed to establish the specific cytotoxic profile of this compound.

- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies suggest that modifications in the p-tolyl group can enhance metabolic stability and bioavailability .

Comparison with Related Compounds

A comparative analysis with other piperidine derivatives highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group, p-Tolyl group | Potential antimicrobial and neuropharmacological effects |

| Tert-butyl 4-hydroxy-piperidine-1-carboxylate | Hydroxy group | Known for neuroprotective effects |

| Piperidin-4-one derivatives | Ketone group | Exhibits significant anticancer activity |

Properties

CAS No. |

83846-82-6 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-3-19-14(17)16-10-8-15(18,9-11-16)13-6-4-12(2)5-7-13/h4-7,18H,3,8-11H2,1-2H3 |

InChI Key |

WEOTZCSUBYPPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.